(S)-2-amino-3-(methylamino)propanoic acid hydrochloride
Overview
Description
Mechanism of Action
L-BMAA Hydrochloride, also known as S(+)-2-Amino-3-(Methylamino)Propionic Acid Hydrochloride or (S)-2-amino-3-(methylamino)propanoic acid hydrochloride, is a cyanobacterial neurotoxin . This compound has been implicated in several neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS) .
Target of Action
The primary targets of L-BMAA Hydrochloride are glutamate receptors and glypican-1 . It possesses unusual glutamate receptor binding properties . It also helps to block the addition of heparan sulfate to glypican-1 .
Mode of Action
L-BMAA Hydrochloride interacts with its targets by binding to glutamate receptors and blocking the addition of heparan sulfate to glypican-1 . This interaction leads to changes in the normal functioning of these targets, which can result in neurotoxic effects .
Biochemical Pathways
L-BMAA Hydrochloride affects several biochemical pathways. It has been associated with excitotoxicity, protein misincorporation with subsequent misfolding, protein association with enzymes and transporters leading to inhibition of function, metal chelation, and the generation of toxic metabolites from BMAA with various consequences including genotoxicity . It is also involved in the formation of protein aggregates, oxidative stress .
Pharmacokinetics
It has been found in low concentrations in the brains of exposed organisms, suggesting that it may cross the blood-brain barrier
Result of Action
The action of L-BMAA Hydrochloride at the molecular and cellular level can lead to neurodegenerative diseases such as ALS . It may cause the formation of protein aggregates, oxidative stress, and/or excitotoxicity , which are mechanisms involved in the etiology of ALS .
Action Environment
Environmental factors can influence the action, efficacy, and stability of L-BMAA Hydrochloride. For example, cyanobacteria, which produce L-BMAA, have been increasing worldwide due to climate change and eutrophication . This increase in cyanobacteria growth can lead to greater exposure to L-BMAA .
Preparation Methods
L-BMAA hydrochloride can be synthesized through various methods. One common approach involves the derivatization of β-N-methylamino-L-alanine (BMAA) using 9-fluorenylmethyl chloroformate (FMOC-Cl) followed by liquid chromatography and high-resolution mass spectrometry . Industrial production methods typically involve the extraction of BMAA from cyanobacteria, followed by purification and conversion to its hydrochloride salt .
Chemical Reactions Analysis
L-BMAA hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidative products.
Reduction: Reduction reactions can convert L-BMAA hydrochloride to its corresponding amine derivatives.
Substitution: Substitution reactions often involve the replacement of the methylamino group with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
L-BMAA hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
L-BMAA hydrochloride is similar to other non-proteinogenic amino acids, such as:
β-amino-N-methylalanine (BAMA): Another neurotoxic amino acid with different toxicities.
N-(2-aminoethyl)glycine (AEG): An isomer of BMAA with distinct properties.
2,4-diaminobutyric acid (DAB): Another isomer with varying toxicological effects.
Compared to these compounds, L-BMAA hydrochloride is unique due to its specific glutamate receptor binding properties and its strong association with neurodegenerative diseases .
Properties
IUPAC Name |
(2S)-2-amino-3-(methylamino)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-6-2-3(5)4(7)8;/h3,6H,2,5H2,1H3,(H,7,8);1H/t3-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXYGASOGLSIDM-DFWYDOINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H](C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16012-55-8 | |
Record name | (2S)-2-Amino-3-methylamino-propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the synthetic method for L-BMAA hydrochloride described in the research paper?
A1: The research paper [] details a novel method for synthesizing L-BMAA hydrochloride. This method is deemed significant due to its simplicity, cost-effectiveness, and suitability for large-scale industrial production. The process involves five main steps, starting with L-carbobenzoxy asparagine and ultimately yielding L-BMAA hydrochloride. Notably, the intermediate products do not require additional purification steps, contributing to the method's efficiency. The readily available and affordable starting materials further enhance its practicality for industrial applications. []
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